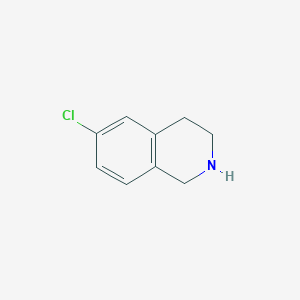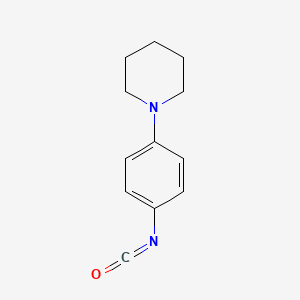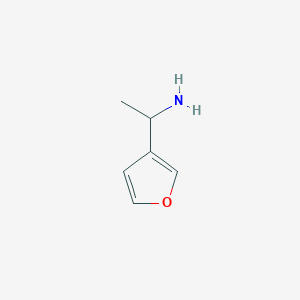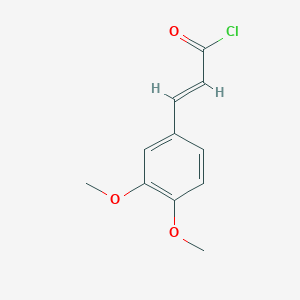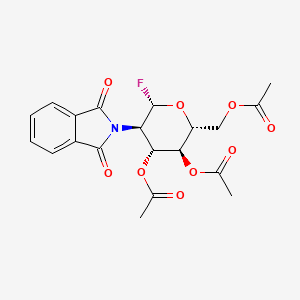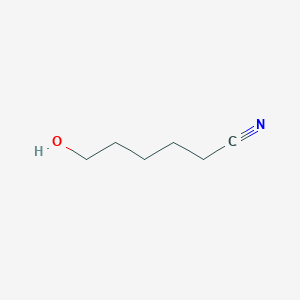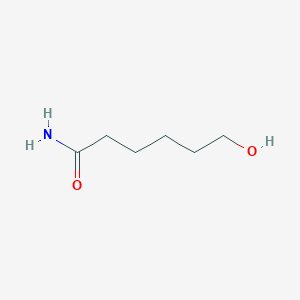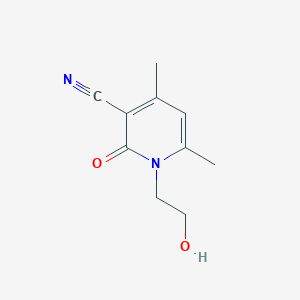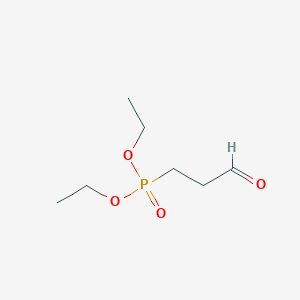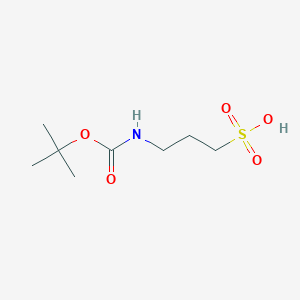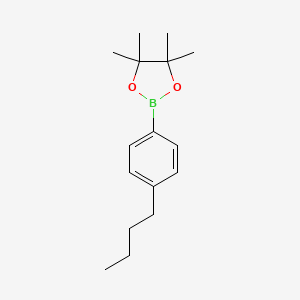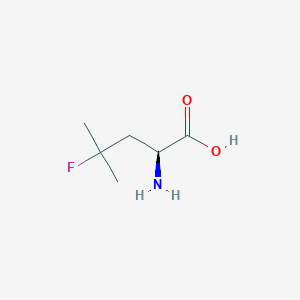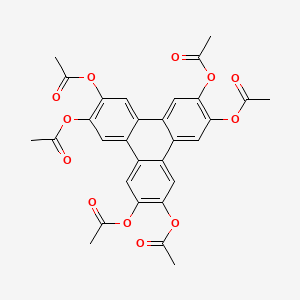
3-Bromo-8-chloro-1,5-naphthyridine
Overview
Description
Synthesis Analysis
The synthesis of 3-Bromo-8-chloro-1,5-naphthyridine and its derivatives has been explored through various methods. For instance, a series of N4-substituted 7-bromo-1,5-naphthyridin-4-amines were prepared from nicotinic acid, which involved the nucleophilic replacement of the 8-chloro substituent with appropriate amines . Additionally, the reaction of 3-bromo-2-ethoxy-1,5-naphthyridine with potassium amide in liquid ammonia was reinvestigated, leading to the formation of 3- and 4-amino-1-ethyl-1,5-naphthyridin-2(1H)-one . The synthesis of 2-substituted 1,8-naphthyridines was achieved by decarboxylation of their 3-carboxylic acids, and a new synthesis route for 2-hydroxy-1,8-naphthyridine was developed using 3-bromomethyl-2-nitropyridine .
Molecular Structure Analysis
The molecular structure of related naphthyridine derivatives has been studied using various spectroscopic techniques. Density Functional Theory (DFT) calculations were performed to investigate the equilibrium geometry of a novel compound related to the naphthyridine family, providing insights into the total energy, energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and Mulliken atomic charges . The electronic structure, nonlinear optical properties (NLO), and natural bonding orbital (NBO) analysis were also discussed .
Chemical Reactions Analysis
The reactivity of 3-Bromo-8-chloro-1,5-naphthyridine in chemical reactions has been demonstrated in several studies. For example, the reaction with potassium amide in liquid ammonia suggested the intermediacy of 3,4-didehydro-1,8-naphthyridine . The amination of 3-bromo-2-ethoxy-1,5-naphthyridine was also explored, leading to a mixture of 3- and 4-amino-2-ethoxy-1,5-naphthyridine . Additionally, the reactivity of halogens in positions 3 and 4 of 1,6-naphthyridine was compared, revealing differences in their reactivity with p-toluenesulfonic hydrazide .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthyridine derivatives have been characterized through their spectroscopic data, including infrared (IR), proton nuclear magnetic resonance (1H NMR), and mass spectra . The electronic absorption spectra of these compounds were measured in both polar and nonpolar solvents, and the observed bands were assigned using Time-Dependent DFT (TD-DFT) calculations . The study of nucleophilic substitution reactions in benzo[c][1,8]naphthyridines provided additional insights into the reactivity of these compounds with various nucleophiles .
Scientific Research Applications
1,5-Naphthyridines are significant in the field of medicinal chemistry because many of them exhibit a variety of biological activities . They are synthesized through various strategies and react with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . Alkyl halides, for example, react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines .
-
Medicinal Chemistry : 1,5-Naphthyridines have significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities . For example, they have shown antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities .
-
Synthetic Organic Chemistry : These compounds are used in synthetic organic chemistry for the construction of complex molecular structures . They react with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .
-
Metal Complexes Formation : 1,5-Naphthyridines can act as ligands for the formation of metal complexes . These metal complexes have various applications in catalysis and materials science .
-
Optical Applications : Some fused 1,5-naphthyridines have shown potential for optical applications .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
3-bromo-8-chloro-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-5-3-7-8(12-4-5)6(10)1-2-11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKJMLNKELECHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C=NC2=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541368 | |
| Record name | 3-Bromo-8-chloro-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-8-chloro-1,5-naphthyridine | |
CAS RN |
97267-61-3 | |
| Record name | 3-Bromo-8-chloro-1,5-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97267-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-8-chloro-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

